![molecular formula C12H13ClFNOS B7583119 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide](/img/structure/B7583119.png)
2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C11H10ClFN2OS.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide involves its binding to specific proteins and inhibiting their activity. This compound has been shown to bind to proteins such as histone deacetylases and heat shock protein 90, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide are still being studied. However, it has been shown to have an impact on various cellular processes such as cell cycle progression, apoptosis, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide in lab experiments is its specificity towards certain proteins. This allows researchers to study the function of these proteins in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity towards cells, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is the development of more specific analogs of this compound that can target specific proteins with greater precision. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide is a promising compound with potential applications in various fields of scientific research. Its specificity towards certain proteins makes it a valuable tool for studying their function and could lead to the development of new therapies for various diseases. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide involves a multi-step process that includes the reaction of 2-chloro-6-fluoroaniline with thiolan-2-ylmethanethiol to form the intermediate compound. This intermediate compound is then reacted with benzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool for studying the role of various proteins in biological systems. It has been shown to bind to certain proteins and inhibit their activity, thereby providing valuable insights into their function.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(thiolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSHLGGJDYEKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.